
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
Overview
Description
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS RN: 22795-99-9) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.21 g/mol . This compound features a five-membered pyrrolidine ring substituted with an ethyl group at position 1 and an aminomethyl group at position 2, with the (S)-enantiomer exhibiting specific stereochemical properties. Its technical specifications include a purity >97% (GC), a specific optical rotation of [α]D²⁰ = -30° to -34° (c=1, H₂O), and physical properties such as a flash point of 57°C and a density of 0.919 g/cm³ .
As a versatile synthon, it is critical in synthesizing bioactive compounds, including antipsychotics, antimalarials, antivirals, and acetylcholinesterase inhibitors . Its enantiomeric purity is essential for biological activity, as the (S)-configuration often determines receptor selectivity .
Biological Activity
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is an enantiomer of (R)-(+)-2-aminomethyl-1-ethylpyrrolidine, and while both share similar chemical properties, they may exhibit different biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring structure with an amino group that contributes to its biological activity. The chirality of the molecule plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.
The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The amine group can form hydrogen bonds and ionic interactions with active sites on proteins, leading to modulation of biological pathways. This compound has shown potential as:
- Enzyme Inhibitor: It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulator: It can interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity Overview
Research highlights several key areas where this compound exhibits biological activity:
Case Studies and Research Findings
- Pain Management Studies : Research conducted by Ukrainets et al. demonstrated that both (S) and (R) enantiomers could effectively block opioid receptors. This suggests that the chirality does not significantly alter their analgesic properties, which is uncommon among many drugs .
- HPLC Method Development : A study focused on developing an efficient high-performance liquid chromatography (HPLC) method for analyzing derivatives of 2-(aminomethyl)-1-ethylpyrrolidine highlighted the compound's potential for further analytical applications in drug formulation and quality control .
- Catalytic Activity : Research on heterogeneous catalysis involving this compound showed its effectiveness in promoting aza-Michael reactions, indicating its utility in synthetic organic chemistry .
Scientific Research Applications
Pharmaceutical Chemistry
Key Building Block in Drug Synthesis
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of neuroleptic agents such as [¹⁴C]remoxipride and [¹⁴C]raclopride. These compounds are investigated for their potential therapeutic effects on psychiatric disorders due to their dopamine receptor antagonism properties.
Dopamine D2 Receptor Imaging Agent
Additionally, this compound is a precursor for (S)-123I-IBZM, a radiolabeled ligand used in positron emission tomography (PET) imaging to study dopamine D2 receptors in the brain. This application is crucial for understanding neurological conditions and evaluating treatment efficacy.
Asymmetric Catalysis
Chiral Bifunctional Organocatalyst
Research has demonstrated that this compound can be modified to create novel chiral bifunctional organocatalysts. For instance, one study synthesized a catalyst based on this compound that showed significant potential in asymmetric Henry reactions, leading to the production of (R)-aegeline, a bioactive compound.
Immobilization for Enhanced Catalytic Properties
Moreover, immobilizing this compound on solid supports has been shown to enhance its catalytic efficiency. A study reported that immobilizing this compound on SBA-15 created a heterogeneous catalyst with high selectivity for the asymmetric aza-Michael-Henry tandem reaction. This method offers advantages such as catalyst recyclability and simplified product separation.
Coordination Chemistry
Formation of Metal Complexes
This compound has been explored for its ability to coordinate with metal ions. In one notable study, it formed a complex with palladium, resulting in trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ2N]palladium(II) dichloride methanol trisolvate. This complex exhibited unique crystal structures and demonstrated the compound's potential as a ligand in coordination chemistry.
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceutical Chemistry | Intermediate for neuroleptics | Used in synthesizing [¹⁴C]remoxipride and [¹⁴C]raclopride. |
Dopamine D2 receptor imaging agent | Precursor for (S)-123I-IBZM used in PET imaging. | |
Asymmetric Catalysis | Chiral bifunctional organocatalyst | Catalyst for asymmetric Henry reactions producing (R)-aegeline. |
Immobilized catalysts | Enhanced efficiency in asymmetric aza-Michael-Henry reactions. | |
Coordination Chemistry | Metal complex formation | Complex with palladium shows potential as a ligand. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, and how can enantiomeric purity be optimized?
- Methodology : The compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or transition metal catalysts (e.g., Ru-based) can enhance enantioselectivity. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to achieving >97% purity, as noted in technical specifications .
- Key Parameters : Monitor reaction temperature (20–25°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading (1–5 mol%) to minimize racemization .
Q. How should researchers characterize the compound's chiral purity and structural integrity?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase .
- Polarimetry : Specific rotation [α]D²⁵ = -15° to -18° (c = 1 in ethanol) .
- NMR : Key signals include δ 1.3–1.5 ppm (CH₂CH₃), δ 2.5–3.0 ppm (pyrrolidine ring protons), and δ 3.2 ppm (aminomethyl group) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation : Classified as a flammable liquid (UN 1993, Hazard Class 3). Use explosion-proof equipment, avoid open flames, and store at ≤25°C in amber glass bottles under nitrogen .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult safety data sheets (SDS) for region-specific guidelines .
Advanced Research Questions
Q. How can researchers design experiments to study its coordination chemistry with transition metals?
- Experimental Design :
- Ligand Screening : Test Cu(II), Ni(II), or Co(II) salts in anhydrous THF or acetonitrile. Monitor complex formation via UV-Vis (λ = 450–600 nm for d-d transitions) and EPR spectroscopy .
- Structural Analysis : Use single-crystal X-ray diffraction to confirm octahedral geometry and ligand denticity. Compare bond lengths (e.g., M–N ≈ 2.0–2.2 Å) to DFT calculations .
Q. How can discrepancies in reported specific rotation values be resolved?
- Data Contradiction Analysis : Variations in [α]D values may arise from solvent polarity (ethanol vs. methanol), concentration (0.5–2.0 g/100 mL), or impurities. Validate measurements using NIST-certified polarimeters and cross-reference with published databases (e.g., Reaxys RN 22795-99-9) .
- Table : Comparison of Reported Specific Rotations
Solvent | [α]D²⁵ | Source |
---|---|---|
Ethanol | -17.5° | |
Methanol | -16.8° |
Q. What strategies mitigate racemization during derivatization reactions?
- Racemization Prevention :
- Low-Temperature Reactions : Conduct acylations or alkylations at -20°C to slow bond rotation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during functionalization. Monitor enantiopurity via real-time chiral GC-MS .
Q. Data Integrity and Reproducibility
Q. How can researchers validate synthetic yields and purity across laboratories?
- Interlab Protocols :
- Yield Reporting : Standardize reaction scales (1–5 g) and solvent evaporation methods (rotary evaporation under reduced pressure) .
- Purity Certification : Use independent analytical services (e.g., ISO 17025-accredited labs) for GC-MS and elemental analysis (C, H, N ±0.3%) .
Q. What are the limitations of computational models for predicting its reactivity?
- Modeling Challenges :
- Conformational Flexibility : The pyrrolidine ring's puckering affects amine basicity (pKa ≈ 9.5–10.5). DFT methods (B3LYP/6-311+G(d,p)) may underestimate steric effects .
- Solvent Effects : Continuum solvation models (e.g., SMD) often fail to predict hydrogen-bonding interactions in polar aprotic solvents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, emphasizing substituent variations and applications:
Notes:
Preparation Methods
Electrolytic Reduction of 1-Ethyl-2-Nitromethylenepyrrolidine
The most industrially viable method for synthesizing 2-aminomethyl-1-ethylpyrrolidine involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine under neutral to basic conditions. This process, detailed in multiple patents , employs a copper cathode and achieves yields exceeding 90%.
Reaction Mechanism
The reduction proceeds via an 8-electron transfer mechanism, converting the nitro group () into an amine (). The reaction is summarized as:
7\text{H}{12}\text{N}2\text{O} + 8\text{e}^- + 8\text{H}^+ \rightarrow \text{C}7\text{H}{16}\text{N}2 + 2\text{H}_2\text{O}
Copper cathodes facilitate proton-coupled electron transfers, while basic electrolytes (e.g., sodium carbonate) prevent side reactions .
Experimental Setup and Conditions
A typical apparatus consists of:
-
Cathode : Copper plate (30–180 mm² surface area)
-
Anode : Platinum, Hastelloy, or lead plate
-
Diaphragm : Porous unglazed cylinder or sintered-glass separator
-
Electrolyte : 2N sodium carbonate or ammonium sulfate in methanol-water mixtures .
Table 1: Optimized Electrolytic Conditions
Parameter | Value/Range |
---|---|
Current Density | 0.8–1.0 A |
Temperature | 20–25°C |
Reaction Time | 2–2.5 hours |
Catholyte pH | 8–10 (basic) |
Yield | 90–95% |
Post-electrolysis workup includes acidification with dilute HCl or H₂SO₄, methanol distillation, basification with NaOH, and ether extraction. The product is purified via reduced-pressure distillation (58–60°C at 16 mmHg) .
Stereochemical Control and Resolution
The synthesis of the (S)-enantiomer necessitates enantioselective techniques, though explicit details are scarce in patent literature. Potential strategies include:
-
Chiral Auxiliaries : Incorporating stereochemical guidance during nitro-group installation.
-
Kinetic Resolution : Enzymatic or chemical separation of enantiomers post-synthesis.
Current industrial protocols likely resolve racemic mixtures via chiral chromatography or asymmetric catalysis, though these steps are omitted from disclosed patents.
Comparative Analysis of Methods
Table 2: Electrolytic vs. Catalytic Methods
Parameter | Electrolytic Reduction | Catalytic Hydrogenation |
---|---|---|
Yield | 90–95% | 60–75% (estimated) |
Catalyst | None (copper cathode) | Raney nickel |
Reaction Conditions | Ambient pressure, 20–25°C | High-pressure H₂, >50°C |
Purification Complexity | Low (simple extraction) | High (catalyst removal) |
Electrolytic reduction outperforms catalytic methods in yield, scalability, and operational simplicity, justifying its industrial adoption .
Process Optimization and Scalability
Key factors for large-scale production include:
-
Electrode Maintenance : Copper cathodes require periodic polishing to prevent passivation.
-
Solvent Selection : Methanol-water mixtures enhance substrate solubility without compromising conductivity .
-
Carbon Dioxide Sparging : Improves reaction homogeneity and prevents oxidative side reactions .
Pilot-scale trials using H-type electrolytic cells (Fig. 1) confirmed consistent yields at 10–20 kg batches, demonstrating commercial feasibility .
Properties
IUPAC Name |
[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349185 | |
Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22795-99-9 | |
Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.